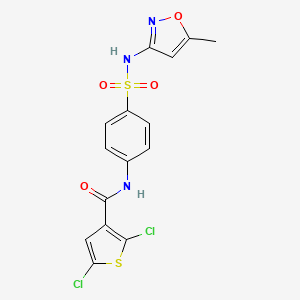
2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, sulfamoyl, and carboxamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core The initial step may include the chlorination of thiophene to introduce the dichloro groups at the 2 and 5 positions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis processes, ensuring the purity and consistency of the final product. This may include the use of reactors and purification techniques such as recrystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the chloro groups or the carboxamide group.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced forms of the compound, such as amines or alcohols.
Substitution: : Substituted thiophenes with different functional groups.
科学研究应用
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Potential use in biological studies to understand the interaction of thiophene derivatives with biological systems.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: : Utilized in material science for the development of new materials with unique properties.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The molecular pathways involved would be specific to the biological system being studied.
相似化合物的比较
This compound can be compared with other thiophene derivatives, such as:
2,5-Dichlorothiophene-3-carboxamide: : Lacks the sulfamoyl group.
N-(5-methylisoxazol-3-yl)malonamide: : Different core structure but similar functional groups.
5,7-Dichloro-2-(5-methylisoxazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine: : Similar chloro and isoxazole groups but different core structure.
生物活性
The compound 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide , also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with sulfamoyl derivatives and 5-methylisoxazole. The structural characterization is typically performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.
Antimicrobial Activity
The antimicrobial properties of related compounds have been extensively studied. For instance, Schiff bases derived from sulfamethoxazole demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 8.0 to 16.0 μg/mL against sulfonamide-resistant pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Bacterial Type |
|---|---|---|
| Compound 1c | 16.0 | Sulfonamide-resistant |
| Compound 2c | 8.0 | Sulfonamide-resistant |
The proposed mechanism of action for compounds related to this class involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Molecular docking studies have shown that these compounds can effectively bind to the active site of DHPS, disrupting bacterial growth .
Case Studies
- Antibacterial Efficacy : A study conducted on various thiazole derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .
- ADMET Properties : In vitro studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicated that the compound possesses favorable drug-like characteristics, suggesting potential for therapeutic use .
- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound in animal models to establish its therapeutic potential.
属性
IUPAC Name |
2,5-dichloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S2/c1-8-6-13(19-24-8)20-26(22,23)10-4-2-9(3-5-10)18-15(21)11-7-12(16)25-14(11)17/h2-7H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHCBIGZCOTFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














